

Protocol for Site-Specific Protein Labeling with EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)

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Compound of Interest

Compound Name: EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)

Cat. No.: B567139

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Application Notes

This document provides a detailed protocol for the site-specific labeling of proteins with **EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)**. This method leverages the bioorthogonal oxime ligation reaction, enabling the covalent attachment of the EDTA chelator to a protein of interest at a predetermined site. The protocol is designed for researchers in drug development, diagnostics, and basic research who require proteins labeled with a metal-chelating agent for applications such as targeted radionuclide therapy, imaging, or the study of metal-dependent protein functions.

The core of this protocol involves a two-stage process. First, the target protein is genetically engineered to incorporate a unique aldehyde or ketone functionality, most commonly achieved through the "aldehyde tag" technology.^{[1][2][3]} This tag is a short peptide sequence (e.g., CxPxR) that is recognized and modified by the formylglycine-generating enzyme (FGE), which converts a cysteine residue into a formylglycine (fGly) residue bearing an aldehyde group.^{[1][4]} The second stage is the chemoselective ligation of the aminoxy-functionalized EDTA molecule to the aldehyde group on the protein, forming a stable oxime bond.^{[5][6]} This approach ensures a homogenous product with a defined stoichiometry and preserves the native function of the protein.^[1]

The resulting protein-EDTA conjugate can be used to chelate a variety of metal ions. This has broad applications, including the development of antibody-drug conjugates (ADCs) where a radioactive metal is chelated for therapeutic or imaging purposes.^[7] Additionally, these conjugates can be employed to study the role of metal ions in biological systems or to create targeted agents that modulate metal-dependent signaling pathways.

Experimental Protocols

Part 1: Generation of Aldehyde-Tagged Protein

This part of the protocol describes the introduction of an aldehyde tag into the protein of interest.

1.1. Plasmid Construction for Aldehyde Tag Insertion

- **Design:** A DNA sequence encoding the aldehyde tag (e.g., LCTPSR) is inserted into the expression vector of the target protein at the desired location (N-terminus, C-terminus, or an internal loop). A control plasmid where the cysteine in the tag is replaced with alanine (e.g., LATPSR) should also be prepared to serve as a negative control for labeling.^[1]
- **Cloning:** Standard molecular cloning techniques (e.g., restriction digestion and ligation, or site-directed mutagenesis) are used to insert the aldehyde tag sequence into the protein's coding sequence.
- **Verification:** The correct insertion of the tag sequence should be verified by DNA sequencing.

1.2. Expression and Purification of Aldehyde-Tagged Protein

- **Co-expression:** The plasmid encoding the aldehyde-tagged protein is co-expressed with a plasmid encoding the formylglycine-generating enzyme (FGE) in a suitable expression system (e.g., *E. coli* or mammalian cells).^{[1][2]}
- **Cell Lysis:** After expression, cells are harvested and lysed using standard protocols appropriate for the expression system and target protein. It is recommended to include protease inhibitors in the lysis buffer. While EDTA is often used to inhibit metalloproteases, it should be avoided if the protein is purified via metal-affinity chromatography (e.g., His-tag).^[8]

- Purification: The aldehyde-tagged protein is purified from the cell lysate using appropriate chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography). Protein purity should be assessed by SDS-PAGE.

1.3. Verification of Aldehyde Tag Formation

The conversion of the cysteine to formylglycine can be verified by mass spectrometry. The mass of the purified protein will decrease by 1 Da for each successfully converted tag (O replaces S).^[4]

Part 2: Oxime Ligation with **EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)**

This part of the protocol details the reaction between the aldehyde-tagged protein and the aminoxy-EDTA reagent.

2.1. Materials

- Purified aldehyde-tagged protein in a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0-7.0).
- **EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)**.
- Aniline (catalyst), freshly prepared stock solution (e.g., 100 mM in DMSO).^[9]
- Reaction buffer (e.g., 100 mM phosphate buffer, pH 6.5).
- Quenching reagent (e.g., hydroxylamine).

2.2. Ligation Reaction

- Preparation: Dissolve the aldehyde-tagged protein in the reaction buffer to a final concentration of 1-10 mg/mL.
- Reagent Addition: Add a 10- to 50-fold molar excess of **EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)** to the protein solution.
- Catalyst Addition: Add aniline to a final concentration of 10-20 mM.^{[5][10]}

- Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-16 hours with gentle agitation. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.^{[2][9]}
- Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted aldehyde groups.^[9]

2.3. Purification of the Protein-EDTA Conjugate

- Removal of Excess Reagents: The unreacted EDTA reagent and catalyst must be removed from the protein conjugate. This is typically achieved by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.^[9]
- Buffer Exchange: The purified protein-EDTA conjugate should be buffer-exchanged into a suitable storage buffer (e.g., PBS).

Part 3: Characterization of the Protein-EDTA Conjugate

3.1. Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the successful conjugation and to determine the final mass of the protein-EDTA conjugate.^{[11][12]} The expected mass increase corresponds to the molecular weight of the EDTA reagent minus the mass of a water molecule.

3.2. SDS-PAGE Analysis

SDS-PAGE can be used to assess the purity of the final conjugate and to confirm that the ligation reaction did not cause protein degradation or aggregation.

3.3. Functional Assays

The biological activity of the protein-EDTA conjugate should be assessed to ensure that the labeling process has not compromised its function. The specific assay will depend on the protein of interest.

Data Presentation

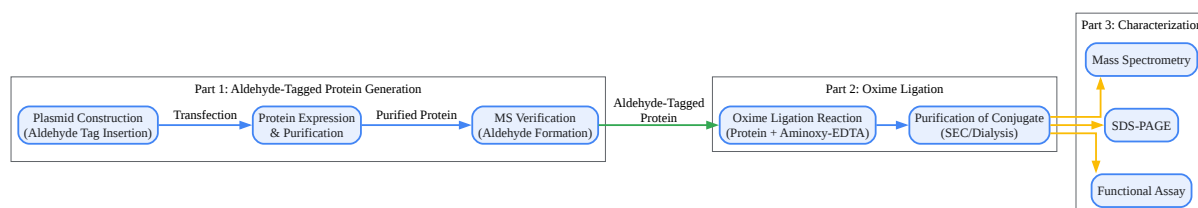
Table 1: Recommended Reaction Conditions for Oxime Ligation

Parameter	Recommended Range	Notes
Protein Concentration	1 - 10 mg/mL	Higher concentrations can increase reaction efficiency.
pH	6.0 - 7.0	Optimal pH for oxime bond formation.[5]
Temperature	Room Temperature - 37°C	Higher temperatures can accelerate the reaction.[2]
Catalyst (Aniline)	10 - 20 mM	Aniline significantly accelerates the ligation reaction.[5][10]
Molar Excess of Aminoxy-EDTA	10 - 50 fold	A molar excess drives the reaction to completion.
Reaction Time	2 - 16 hours	Monitor progress to determine optimal time.[2]

Table 2: Quantitative Analysis of Labeling Efficiency

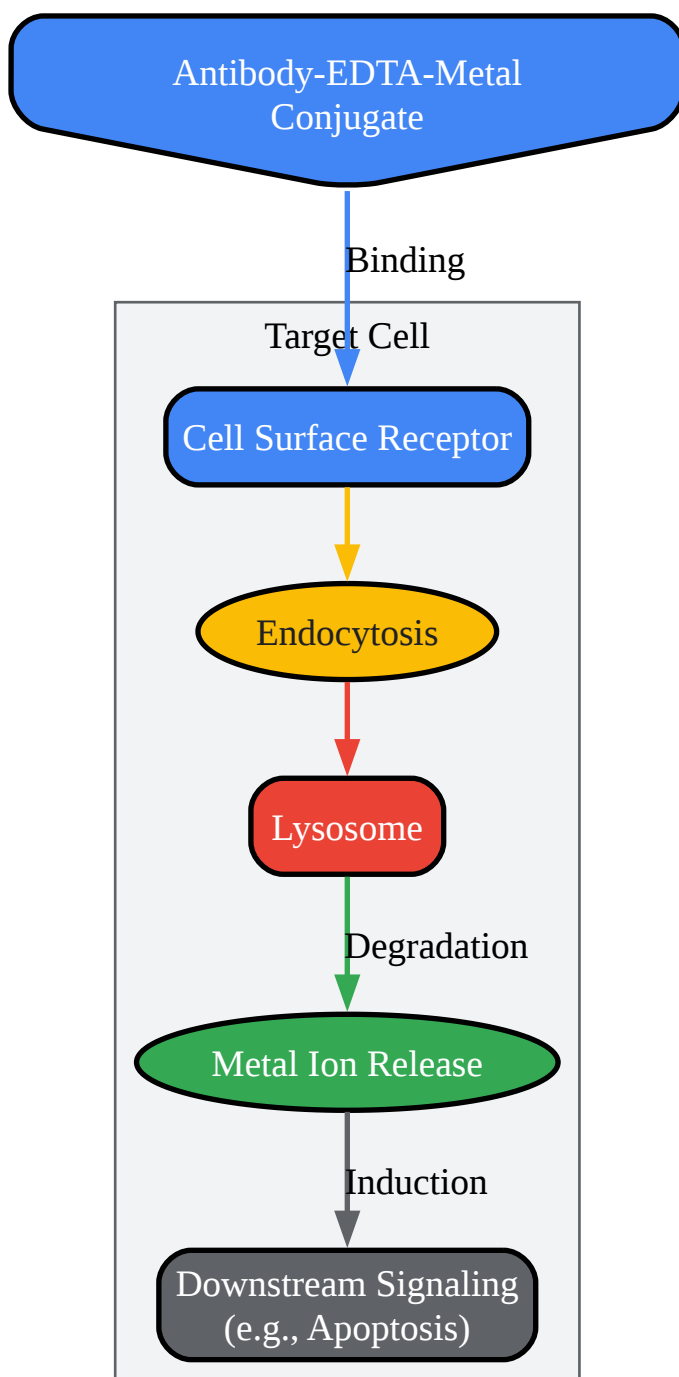
Analysis Method	Parameter Measured	Expected Outcome
Mass Spectrometry	Mass of the conjugate	A mass shift corresponding to the addition of the EDTA moiety.
RP-HPLC	Peak integration	Quantification of labeled vs. unlabeled protein.
UV-Vis Spectroscopy	Absorbance	Can be used if the label has a chromophore.

Visualizations



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Caption: Experimental workflow for labeling proteins with **EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)**.



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